Urea, 3-(m-fluorophenyl)-1,1-dimethyl-
CAS No.: 330-39-2
Cat. No.: VC18400068
Molecular Formula: C9H11FN2O
Molecular Weight: 182.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 330-39-2 |
|---|---|
| Molecular Formula | C9H11FN2O |
| Molecular Weight | 182.19 g/mol |
| IUPAC Name | 3-(3-fluorophenyl)-1,1-dimethylurea |
| Standard InChI | InChI=1S/C9H11FN2O/c1-12(2)9(13)11-8-5-3-4-7(10)6-8/h3-6H,1-2H3,(H,11,13) |
| Standard InChI Key | ANWCBSUPTRJETC-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(=O)NC1=CC(=CC=C1)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Urea, 3-(m-fluorophenyl)-1,1-dimethyl- features a urea core () modified by two methyl groups on one nitrogen atom and a meta-fluorophenyl group on the other. The fluorine atom at the meta position of the aromatic ring introduces electronic effects that influence reactivity and intermolecular interactions. Key structural parameters include:
| Property | Value |
|---|---|
| IUPAC Name | 3-(3-fluorophenyl)-1,1-dimethylurea |
| Molecular Formula | |
| Molecular Weight | 182.19 g/mol |
| Canonical SMILES | CN(C)C(=O)NC1=CC(=CC=C1)F |
| InChI Key | ANWCBSUPTRJETC-UHFFFAOYSA-N |
The planar urea moiety and aromatic system facilitate π-π stacking and hydrogen bonding, critical for interactions in biological systems .
Physicochemical Properties
While experimental data on this compound’s physical properties (e.g., melting point, solubility) are scarce, its structure suggests moderate polarity due to the fluorine atom and urea group. Analogous compounds like diuron exhibit melting points near 158–159°C and low aqueous solubility, trends likely shared by this derivative . Computational models predict a logP value of ~2.1, indicating moderate lipophilicity suitable for membrane penetration in biological contexts.
Synthesis and Manufacturing
Synthetic Pathways
The primary route involves reacting m-fluoroaniline with 1,1-dimethylisocyanate under anhydrous conditions:
This stepwise nucleophilic addition-elimination proceeds via an intermediate isocyanate, with yields optimized by controlling temperature (40–60°C) and solvent polarity. Catalysts such as triethylamine may accelerate the reaction by scavenging HCl.
Biological and Chemical Applications
Antiproliferative Activity
Urea derivatives are explored for anticancer potential. For example, diuron inhibits mitochondrial electron transport, inducing apoptosis in cancer cells . Although direct evidence for 3-(m-fluorophenyl)-1,1-dimethylurea is lacking, its structural similarity suggests possible activity against tyrosine kinases or topoisomerases, targets of other urea-based drugs .
Antifungal and Antimicrobial Effects
Urea compounds disrupt fungal cell membranes by interfering with ergosterol biosynthesis. Fluorine’s electronegativity could enhance binding to cytochrome P450 enzymes, a mechanism observed in fluconazole.
Research Gaps and Future Directions
Unexplored Pharmacological Targets
Despite theoretical potential, in vitro and in vivo studies on this compound are absent. Priority areas include:
-
Kinase Inhibition Assays: Screening against EGFR, VEGFR, or PDGFR.
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Cytotoxicity Profiling: Testing on cancer cell lines (e.g., HeLa, MCF-7).
Environmental Impact Assessment
As with diuron, environmental persistence and ecotoxicity must be evaluated. Hydrolysis studies under varied pH conditions and soil adsorption experiments are critical for agricultural applications .
Structural Optimization
Modifying the fluorophenyl group’s position (ortho, para) or introducing electron-withdrawing substituents (e.g., -CF) could enhance bioactivity. Computational docking studies would guide rational design.
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